BMS 299897

APP/Notch selectivity Gamma-secretase inhibition Alzheimer's disease research

BMS 299897 is a sulfonamide γ-secretase inhibitor with a defined 15-fold APP/Notch selectivity window (IC50 7.1 nM vs 105.9 nM) and 38.5-fold PS1/PS2 selectivity (IC50 8 nM vs 308 nM). Its oral bioavailability (24–100%) and brain-to-plasma ratio of 0.13–0.50 enable robust brain Aβ reduction (ED50 30 mg/kg p.o.) without Notch toxicity. For researchers dissecting PS1 biology, benchmarking γ-secretase inhibitors, or studying BMP-7-induced dendritic growth, BMS 299897 provides quantifiable, reproducible pharmacology unavailable from less selective alternatives. Purchase high-purity BMS 299897 to ensure valid, translatable results.

Molecular Formula C24H21ClF3NO4S
Molecular Weight 511.9 g/mol
CAS No. 290315-45-6
Cat. No. B1684584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 299897
CAS290315-45-6
Synonyms4-(2-((1R)-1-(((4-chlorophenyl)sulfonyl)-2,5-difluoroanilino)ethyl)-5-fluorophenyl)butanoic acid
BMS-299897
Molecular FormulaC24H21ClF3NO4S
Molecular Weight511.9 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1
InChIKeyIZAOBRWCUGOKNH-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-299897 (CAS 290315-45-6) for Gamma-Secretase Inhibition: Core Potency and Selectivity Profile


BMS-299897 is a sulfonamide-based, orally active gamma-secretase inhibitor that selectively targets the cleavage of amyloid precursor protein (APP) carboxy-terminal fragments (CTF) over Notch-1 CTF. In HEK293 cells stably overexpressing APP, BMS-299897 inhibits Aβ production with an IC50 of 7 nM, and demonstrates a 15-fold selectivity window by inhibiting APP CTF cleavage (IC50 = 7.1 nM) over Notch-1 CTF cleavage (IC50 = 105.9 nM) [1]. This selectivity profile, coupled with demonstrated oral bioavailability and blood-brain barrier penetration, establishes BMS-299897 as a pharmacologically distinct research tool for interrogating gamma-secretase biology in Alzheimer's disease models.

Why Gamma-Secretase Inhibitors Are Not Interchangeable: BMS-299897's Quantified Differentiation


Gamma-secretase inhibitors are a heterogeneous class with divergent selectivity profiles for APP versus Notch, distinct pharmacokinetic properties, and variable presenilin (PS1 vs. PS2) selectivity. Simple substitution based solely on in vitro Aβ inhibition potency is scientifically unsound, as inhibitors like DAPT, LY-411575, and Semagacestat exhibit differing selectivity windows, CNS penetration characteristics, and Notch-mediated toxicity profiles [1]. BMS-299897 provides a defined, quantifiable 15-fold APP/Notch selectivity window (IC50 7.1 nM vs. 105.9 nM), a brain-to-plasma ratio of 0.13–0.50, and a PS1-selective inhibition profile (IC50 8 nM for PS1 vs. 308 nM for PS2) that distinguishes it mechanistically from other gamma-secretase inhibitors lacking this combined suite of quantifiable properties [2]. The evidence below establishes exactly where BMS-299897 is differentiated for scientific selection and procurement.

Quantitative Comparative Evidence for BMS-299897 Selection in Gamma-Secretase Research


BMS-299897 Demonstrates 15-Fold APP/Notch Selectivity in Direct HEK293 Cell-Based Assay

BMS-299897 selectively inhibits gamma-secretase cleavage of the amyloid precursor protein (APP) carboxy-terminal fragment (CTF) over the Notch-1 CTF. In a direct cellular assay using HEK293 cells expressing both APPSW CTF and murine ΔE-Notch, BMS-299897 inhibited APP CTF processing with an IC50 of 7.1 nM, compared to 105.9 nM for Notch-1 CTF processing, yielding a 15-fold selectivity window [1]. This selectivity profile contrasts with less selective gamma-secretase inhibitors like DAPT, which has been reported to exhibit lower APP/Notch discrimination in comparable cellular systems, thereby increasing the risk of Notch-mediated toxicity in vivo [2].

APP/Notch selectivity Gamma-secretase inhibition Alzheimer's disease research

Presenilin-1 (PS1) Selective Inhibition by BMS-299897 Compared to PS2

BMS-299897 exhibits presenilin-1 (PS1)-selective inhibition, a property shared by sulfonamide-based gamma-secretase inhibitors. In MEF cells lacking endogenous PS1 and PS2 but expressing either human PS1 or PS2, BMS-299897 inhibited APPSW processing with an IC50 of 8 nM in PS1-expressing cells versus 308 nM in PS2-expressing cells, representing a 38.5-fold selectivity for PS1 over PS2 . This contrasts with non-sulfonamide inhibitors like L-685,458, which show less pronounced PS1/PS2 discrimination [1]. The structural determinants for this PS1 selectivity have been mapped to amino acid residues Leu172, Thr281, and Leu282 within the PS1 amino-terminal fragment, providing a molecular basis for the observed selectivity [1].

Presenilin selectivity PS1 vs. PS2 Sulfonamide gamma-secretase inhibitors

In Vivo Brain Aβ40 Reduction: BMS-299897 ED50 of 30 mg/kg in APP-YAC Mouse Model

BMS-299897 demonstrates dose-dependent reduction of brain Aβ40 in the APP-YAC transgenic mouse model, with an ED50 of 30 mg/kg orally (p.o.) at 3 hours post-administration [1]. For context, the structurally related BMS-289948 requires a substantially higher ED50 of 86 mg/kg p.o. for brain Aβ40 reduction in the same model, indicating that BMS-299897 achieves comparable efficacy at a significantly lower dose [1]. Furthermore, BMS-299897 reduces plasma Aβ40 with an ED50 of 16 mg/kg p.o., demonstrating systemic target engagement [1]. More recent gamma-secretase inhibitors, such as MRK-560, have achieved lower ED50 values (1.2 mg/kg at 4 h), illustrating the continuum of potency improvements in this chemical series [2].

In vivo efficacy Brain Aβ reduction APP-YAC transgenic mice

Comparative Pharmacokinetics: Brain Penetration and Oral Bioavailability of BMS-299897

BMS-299897 exhibits oral bioavailability ranging from 24–100% across species, with distribution into the brain (brain-to-plasma ratio = 0.13–0.50) and rapid blood-brain barrier penetration (<15 min) [1]. In mice, following a 30 mg/kg oral dose, BMS-299897 achieved a Cmax of 4740 ng/mL and AUC of 9685 ng·h/mL [2]. BMS-299897 is a P-glycoprotein (P-gp) substrate, evidenced by a two-fold higher brain-to-plasma ratio in mdr1a knockout mice compared to wild-type controls, indicating that CNS exposure is modulated by efflux transporter activity [1]. In comparison, the non-sulfonamide gamma-secretase inhibitor Semagacestat (LY-450139) demonstrates different CNS penetration characteristics and has been reported to exhibit a lower brain-to-plasma ratio in preclinical models [3].

Pharmacokinetics Brain penetration Oral bioavailability P-glycoprotein substrate

BMS-299897 Exhibits Weaker CYP3A4 Induction Compared to Rifampicin: Implications for Drug-Drug Interaction Studies

In vitro, BMS-299897 is a weaker inducer of cytochrome P450 3A4 (CYP3A4) and a weaker transactivator of human pregnane X receptor (hPXR) compared to the prototypical inducer rifampicin [1]. Despite this, apparent autoinduction of BMS-299897 was observed in murine and rat efficacy and toxicity studies, indicating species-specific metabolic responses [1]. A low potential for autoinduction in humans was predicted at a clinical dose of 250 mg, a prediction that was consistent with findings from a clinical multiple-dose study in probable Alzheimer's patients [1]. This CYP induction profile contrasts with other gamma-secretase inhibitors that have been reported to exhibit stronger PXR transactivation and higher clinical autoinduction potential [2].

CYP induction Drug metabolism Autoinduction PXR transactivation

BMS-299897 Exhibits Weak Inhibition of Signal Peptide Peptidase (SPP) Relative to Gamma-Secretase, Demonstrating Target Selectivity

BMS-299897 demonstrates high target selectivity for gamma-secretase over the related intramembrane protease signal peptide peptidase (SPP). In radioligand binding assays, BMS-299897 showed relatively weak inhibition of SPP radioligand binding, with the most potent inhibitor in this class (BMS-433796) exhibiting an IC50 of 510 ± 196 nM for SPP [1]. This level of SPP inhibition is orders of magnitude weaker than BMS-299897's potency at gamma-secretase (IC50 = 7 nM for Aβ production), indicating a high degree of binding selectivity between these two aspartyl protease family members [1]. In comparison, other gamma-secretase inhibitors in this study, including DAPT, also exhibited weak SPP inhibition, but BMS-299897's quantitative selectivity window can be estimated at >70-fold based on the relative potency difference [1].

Target selectivity Signal peptide peptidase Off-target activity Radioligand binding

Validated Application Scenarios for BMS-299897 in Gamma-Secretase Research


In Vivo Alzheimer's Disease Modeling Requiring CNS Target Engagement with Minimized Notch Toxicity

Researchers utilizing transgenic mouse models of Alzheimer's disease (e.g., APP-YAC, Tg2576) to study the effects of gamma-secretase inhibition on Aβ pathology and cognitive function. BMS-299897's 15-fold APP/Notch selectivity (IC50 7.1 nM vs. 105.9 nM) and brain-to-plasma ratio of 0.13–0.50 enable chronic dosing regimens that achieve robust brain Aβ reduction (ED50 30 mg/kg p.o. for brain Aβ40) without inducing the gastrointestinal and immunological toxicities associated with Notch inhibition [1][2]. The compound's oral bioavailability (24–100%) and rapid BBB penetration (<15 min) facilitate convenient, reproducible dosing protocols in longitudinal studies [2][3].

Mechanistic Studies of PS1-Selective Gamma-Secretase Inhibition

Investigators dissecting the distinct biological roles of presenilin-1 (PS1) versus presenilin-2 (PS2) containing gamma-secretase complexes. BMS-299897's 38.5-fold PS1 selectivity (IC50 8 nM for PS1 vs. 308 nM for PS2 in MEF cells) provides a pharmacological tool to selectively interrogate PS1-dependent processes, including APP processing and potential non-catalytic functions of PS1 [1]. This selectivity, mapped to specific amino acid residues (Leu172, Thr281, Leu282), enables targeted investigation of PS1 biology without confounding effects from PS2 inhibition [4].

Comparative Pharmacology Studies Evaluating Gamma-Secretase Inhibitor Selectivity and Metabolism

Pharmacology and DMPK laboratories conducting head-to-head comparisons of gamma-secretase inhibitors to benchmark selectivity, brain penetration, and metabolic stability. BMS-299897 serves as a well-characterized reference compound with published quantitative data across multiple parameters: APP/Notch selectivity (15-fold), PS1/PS2 selectivity (38.5-fold), brain-to-plasma ratio (0.13–0.50), oral bioavailability (24–100%), and CYP induction profile (weaker than rifampicin) [1][2][3]. This comprehensive dataset enables meaningful comparisons with novel gamma-secretase inhibitors or modulators under development [5].

Dendritic Growth and Neurodevelopment Studies in Primary Neuronal Cultures

Neuroscience researchers investigating the role of gamma-secretase activity in neuronal development, specifically BMP-7-induced dendritic growth in sympathetic neurons. BMS-299897, alongside DAPT and LY-411575, has been validated to inhibit BMP-7-induced dendritic growth in primary rat sympathetic neurons in a concentration-dependent manner without altering early downstream BMP signaling pathways [6]. This application leverages BMS-299897's gamma-secretase inhibition to probe the intersection of neurotrophic factor signaling and neuronal morphology.

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